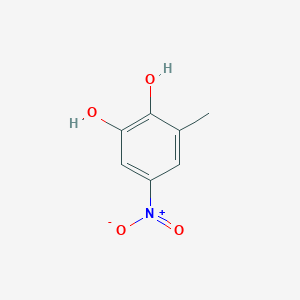

3-Methyl-5-nitrocatechol

Vue d'ensemble

Description

3-Methyl-5-nitrocatechol is an organic compound belonging to the class of nitrocatechols. These compounds are characterized by the presence of both nitro and hydroxyl groups attached to an aromatic ring. This compound is particularly notable for its applications in environmental and atmospheric chemistry due to its reactivity and role in secondary organic aerosol formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrocatechol can be synthesized through various methods. One common approach involves the nitration of 3-methylcatechol. This process typically uses nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions. These reactions are conducted in industrial reactors with precise control over temperature, concentration, and reaction time to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-5-nitrocatechol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.

Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3-Methyl-5-aminocatechol.

Substitution: Various substituted catechols depending on the electrophile used.

Applications De Recherche Scientifique

Environmental Science and Atmospheric Chemistry

1.1 Secondary Organic Aerosols (SOAs)

3M5NC is identified as a significant component of secondary organic aerosols (SOAs), which play a crucial role in atmospheric chemistry. SOAs are formed from the oxidation of volatile organic compounds (VOCs) and contribute to air quality and climate change. Studies indicate that 3M5NC can absorb light in the UV and visible ranges, impacting the atmospheric radiation balance .

1.2 Light Absorption Studies

Research has demonstrated that 3M5NC, along with other nitrocatechols, contributes to light absorption properties of aerosols. These compounds are formed through photochemical reactions involving precursors like m-cresol emitted during biomass burning. The presence of 3M5NC in particulate matter (PM) can enhance the light-absorbing capacity of aerosols, thereby influencing climate models .

1.3 Seasonal Variations

Seasonal studies have shown that the concentration of 3M5NC varies significantly throughout the year, with higher levels detected in winter months compared to summer. This variation is attributed to changes in biomass burning activities and atmospheric conditions . Understanding these patterns is essential for assessing the environmental impact of nitrocatechols.

Chemical Synthesis

2.1 Precursor for Organic Compounds

3M5NC serves as a precursor for synthesizing various organic compounds, particularly in the pharmaceutical industry. Its nitro group can undergo reduction or substitution reactions, making it valuable for creating more complex molecules .

2.2 Nitration Reactions

The compound can also be utilized in nitration reactions to produce other nitro-substituted aromatic compounds. This application is particularly relevant in developing agrochemicals and pharmaceuticals where nitro groups are integral to the activity of the final product .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Methyl-5-nitrocatechol primarily involves its reactivity with atmospheric oxidants. In the atmosphere, it reacts with hydroxyl radicals, leading to the formation of various oxidation products. These reactions contribute to the formation of secondary organic aerosols, which have significant environmental and climatic implications . The molecular targets include hydroxyl radicals and other reactive oxygen species, and the pathways involve complex oxidation and nitration reactions .

Comparaison Avec Des Composés Similaires

3-Methyl-5-nitrocatechol can be compared with other nitrocatechols such as:

- 3-Nitrocatechol

- 4-Nitrocatechol

- 4-Methyl-5-nitrocatechol

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and environmental behavior. Compared to other nitrocatechols, it has distinct photolytic and oxidative degradation pathways, making it a compound of interest in atmospheric chemistry studies .

Activité Biologique

3-Methyl-5-nitrocatechol (3M5NC) is a nitro-substituted catechol derivative with significant biological activity. Its structure, characterized by the presence of both methyl and nitro groups, influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of 3M5NC, focusing on its environmental behavior, potential toxicity, and interactions with biological molecules.

This compound has the molecular formula CHNO and a molecular weight of 171.14 g/mol. The compound is soluble in organic solvents and exhibits varying degrees of stability under different environmental conditions.

Environmental Behavior

Photolysis and Atmospheric Reactions

Research indicates that photolysis is a primary degradation pathway for 3M5NC in the atmosphere. The photolytic rate constant for 3M5NC has been measured at under atmospheric relevant conditions . This suggests a relatively short atmospheric lifetime, which can have implications for its persistence and ecological impact.

Table 1: Photolysis Rate Constants of Nitroaromatic Compounds

| Compound | Photolysis Rate Constant (s) |

|---|---|

| This compound | |

| 3-Nitrocatechol | |

| 4-Methyl-5-nitrocatechol |

Biological Activity

Toxicity and Environmental Impact

The biological activity of 3M5NC has raised concerns regarding its potential toxicity to aquatic organisms and its role as a pollutant. Studies have shown that nitrophenols, including 3M5NC, can exhibit toxic effects on various microorganisms, affecting their growth and metabolic functions .

Case Study: Toxicity to Aquatic Life

A study assessed the toxicity of various nitrophenols, including 3M5NC, on aquatic organisms such as Daphnia magna. The results indicated that exposure to sub-lethal concentrations resulted in significant behavioral changes and reduced reproductive success . This highlights the need for further investigation into the ecological risks posed by this compound.

Interaction with Biological Molecules

Enzymatic Reactions

3M5NC has been shown to interact with various enzymes involved in metabolic pathways. For instance, it can serve as a substrate for dioxygenases that catalyze the degradation of nitroaromatic compounds . These enzymatic reactions are crucial for understanding how 3M5NC is metabolized in microbial communities.

Table 2: Enzymatic Activity with Nitroaromatic Compounds

| Compound | Enzyme Type | Activity Level (relative to control) |

|---|---|---|

| This compound | Dioxygenase | Moderate |

| 4-Nitrotoluene | Dioxygenase | High |

Propriétés

IUPAC Name |

3-methyl-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDSEMYVKHLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-methyl-5-nitrocatechol formed in the atmosphere?

A: this compound is a secondary organic aerosol (SOA) formed through the oxidation of volatile organic compounds (VOCs) released during biomass burning. [, ] One identified precursor is m-cresol, a significant emission from burning biomass. [] Atmospheric studies suggest 3M5NC forms through the aqueous-phase electrophilic substitution of 3-methylcatechol with nitronium ion (NO2+). [] This reaction is favored under specific pH conditions found in atmospheric water droplets. []

Q2: Does the presence of sunlight affect the formation of this compound?

A: Yes, sunlight plays a role in the aqueous-phase formation of this compound. Research shows that while 3-methylcatechol degrades faster in sunlight compared to dark conditions, the yield of 3M5NC is significantly higher in the dark. [] This suggests that while sunlight accelerates the degradation of the precursor, it might lead to different reaction pathways resulting in a lower yield of 3M5NC.

Q3: Why is this compound considered a significant atmospheric component?

A: this compound is a significant component of brown carbon, a type of organic aerosol that absorbs sunlight. [, ] This absorption influences the Earth's radiative balance and contributes to climate forcing. Additionally, the presence of nitro groups in 3M5NC may lead to further atmospheric reactions and contribute to the formation of other aerosol components.

Q4: How is this compound identified and quantified in atmospheric samples?

A: this compound and its isomer 3-methyl-4-nitrocatechol can be detected and differentiated from other isomers using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/(-)ESI-MS/MS). [] This method allows for the accurate identification and quantification of 3M5NC in complex environmental samples.

Q5: Are there any alternative formation pathways for this compound in the atmosphere?

A: While electrophilic substitution of 3-methylcatechol with NO2+ is a likely pathway, research suggests other mechanisms might be involved. [] For example, HNO2 plays a crucial role in the dark transformation of 3-methylcatechol, potentially through a non-radical pathway involving oxidation and conjugated addition reactions. [] Further research is needed to fully elucidate the contribution of different pathways to the formation of 3M5NC in various atmospheric conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.